

Spectroscopic Data of 1-Chloroethyl Ethyl Carbonate: A Technical Guide

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Compound of Interest

Compound Name: *1-Chloroethyl ethyl carbonate*

Cat. No.: *B1630509*

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **1-Chloroethyl ethyl carbonate** (CEEC), a key intermediate in pharmaceutical and fine chemical synthesis.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the rationale behind the data acquisition and the expert interpretation of the spectral features.

Introduction to 1-Chloroethyl Ethyl Carbonate

1-Chloroethyl ethyl carbonate, with the chemical formula $C_5H_9ClO_3$ and a molecular weight of 152.58 g/mol, is a colorless to pale yellow liquid.^[2] It is a halogenated organic compound and a derivative of carbonic acid.^[1] This compound is primarily used as a reactive intermediate in various synthetic processes, particularly in the pharmaceutical industry.^[1] Given its role in the synthesis of active pharmaceutical ingredients, a thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and regulatory compliance.

Property	Value
CAS Number	50893-36-2[3]
Molecular Formula	C ₅ H ₉ ClO ₃ [4]
Molecular Weight	152.58 g/mol [4]
Appearance	Colorless to light yellow clear liquid[3]
Boiling Point	159-161 °C[4]
Density	1.136 g/mL at 20 °C[4]
Refractive Index	n _{20/D} 1.413[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For **1-Chloroethyl ethyl carbonate**, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A dilute solution of **1-Chloroethyl ethyl carbonate** (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). CDCl₃ is chosen for its excellent solubilizing properties for this compound and its distinct single residual peak that does not interfere with the analyte signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.[1] A higher field strength instrument is chosen to achieve better signal dispersion and resolution, which is particularly useful for resolving coupling patterns.

¹H NMR Acquisition:

- The prepared sample is placed in a 5 mm NMR tube.
- The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

- A standard one-pulse ^1H NMR experiment is performed.
- Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- The acquired data is Fourier transformed, phase-corrected, and baseline-corrected.

^{13}C NMR Acquisition:

- A proton-decoupled ^{13}C NMR experiment (e.g., zgpg30) is performed on the same sample.
- A larger number of scans (typically 128 to 1024) are required due to the lower natural abundance of the ^{13}C isotope.
- The data is processed similarly to the ^1H NMR data.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **1-Chloroethyl ethyl carbonate** is characterized by three distinct signals, consistent with the three different proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1.35	Triplet	3H	-O-CH ₂ -CH ₃
1.85	Doublet	3H	-CH(Cl)-CH ₃
4.25	Quartet	2H	-O-CH ₂ -CH ₃
6.45	Quartet	1H	-CH(Cl)-CH ₃

Interpretation:

- The triplet at 1.35 ppm corresponds to the methyl protons of the ethyl group. The triplet multiplicity arises from the coupling with the adjacent two methylene protons (n+1 rule, 2+1=3).
- The doublet at 1.85 ppm is assigned to the methyl protons adjacent to the chlorine-bearing methine group. The doublet multiplicity is due to coupling with the single methine proton

(1+1=2).

- The quartet at 4.25 ppm is characteristic of the methylene protons of the ethyl group. The quartet multiplicity is a result of coupling with the three adjacent methyl protons (3+1=4). The downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent oxygen atom.
- The quartet at 6.45 ppm corresponds to the methine proton attached to both the chlorine atom and the carbonate oxygen. This proton is significantly deshielded due to the electronegativity of both adjacent atoms, resulting in a large downfield chemical shift. The quartet multiplicity arises from coupling to the adjacent three methyl protons (3+1=4).

Caption: Molecular structure of **1-Chloroethyl ethyl carbonate**.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment
14.1	-O-CH ₂ -CH ₃
25.8	-CH(Cl)-CH ₃
65.2	-O-CH ₂ -CH ₃
85.1	-CH(Cl)-CH ₃
152.3	C=O

Interpretation:

- The signal at 14.1 ppm is assigned to the methyl carbon of the ethyl group, which is the most upfield signal as it is the least deshielded.
- The signal at 25.8 ppm corresponds to the methyl carbon adjacent to the chloro-methine group.

- The methylene carbon of the ethyl group appears at 65.2 ppm, shifted downfield due to the attached oxygen atom.
- The methine carbon, bonded to both chlorine and oxygen, is significantly deshielded and appears at 85.1 ppm.
- The carbonyl carbon of the carbonate group is the most deshielded carbon and appears furthest downfield at 152.3 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A drop of neat **1-Chloroethyl ethyl carbonate** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Salt plates are used as they are transparent to infrared radiation in the typical analysis range.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

- A background spectrum of the empty salt plates is recorded.
- The sample is applied to the plates, and the sample spectrum is recorded.
- The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
- The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

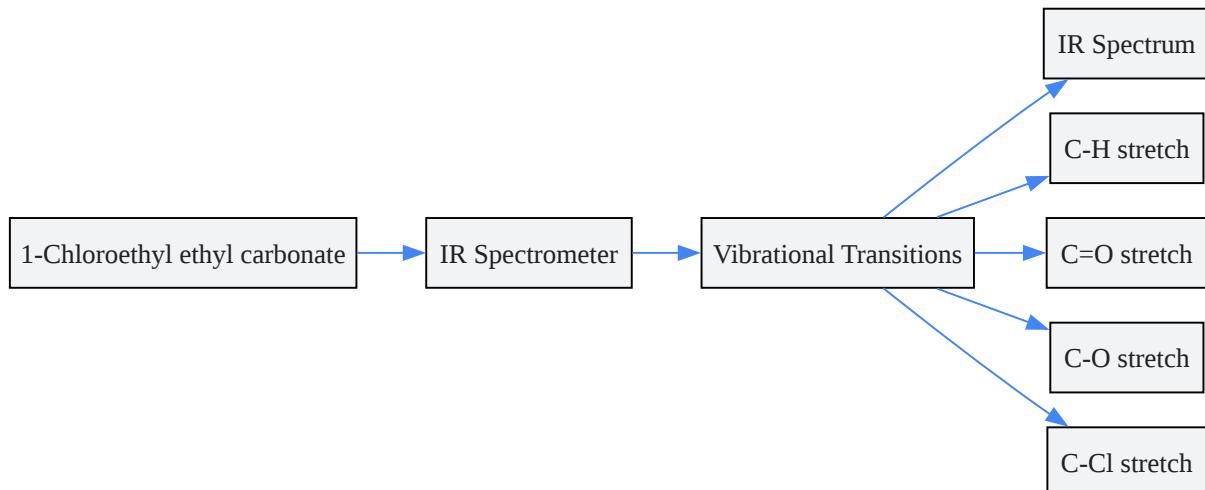
IR Spectral Data and Interpretation

The IR spectrum of **1-Chloroethyl ethyl carbonate** displays characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2900	Medium-Strong	C-H stretching (alkane)
1745	Strong	C=O stretching (carbonate)
1260	Strong	C-O stretching (ester-like)
780	Medium-Strong	C-Cl stretching

Interpretation:

- The absorptions in the 2980-2900 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the ethyl and chloroethyl groups.
- The very strong and sharp absorption band at 1745 cm⁻¹ is highly characteristic of the C=O stretching vibration of the carbonate functional group. This is one of the most prominent features in the spectrum.
- The strong absorption at 1260 cm⁻¹ is attributed to the asymmetric C-O stretching vibrations of the carbonate ester linkage.
- The band at 780 cm⁻¹ is in the region expected for the C-Cl stretching vibration.



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Caption: Experimental workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for the analysis of small, volatile molecules like **1-Chloroethyl ethyl carbonate**.

Data Acquisition:

- A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to ionize and fragment.
- The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
- A detector measures the abundance of ions at each mass-to-charge ratio.

Mass Spectral Data and Interpretation

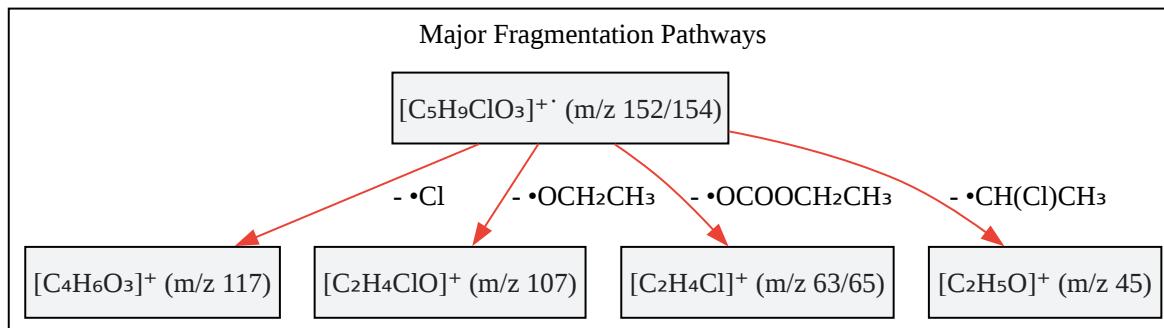
The mass spectrum of **1-Chloroethyl ethyl carbonate** will show a molecular ion peak and several fragment ion peaks. Due to the presence of chlorine, the molecular ion peak and any chlorine-containing fragment peaks will exhibit a characteristic isotopic pattern (^{35}Cl to ^{37}Cl ratio of approximately 3:1).

Expected Key Fragments:

m/z	Ion Structure	Interpretation
152/154	$[\text{C}_5\text{H}_9\text{ClO}_3]^+$	Molecular ion (M^+) with ^{35}Cl and ^{37}Cl isotopes
117	$[\text{C}_4\text{H}_6\text{O}_3]^+$	Loss of Cl
107	$[\text{C}_2\text{H}_4\text{ClO}]^+$	Fragment from cleavage of the carbonate
89	$[\text{C}_2\text{H}_4\text{O}_3]^+$	Fragment from cleavage
63/65	$[\text{C}_2\text{H}_4\text{Cl}]^+$	Chloroethyl fragment
45	$[\text{C}_2\text{H}_5\text{O}]^+$	Ethoxy fragment
29	$[\text{C}_2\text{H}_5]^+$	Ethyl fragment

Interpretation:

- The molecular ion peak (M^+) is expected at m/z 152 (for the ^{35}Cl isotope) and m/z 154 (for the ^{37}Cl isotope) in a roughly 3:1 intensity ratio, confirming the molecular weight and the presence of one chlorine atom.
- Fragmentation can occur at various points in the molecule. Common fragmentation pathways would include the loss of a chlorine radical, cleavage of the C-O bonds of the carbonate, and cleavage of the C-C bonds.
- The presence of peaks at m/z 63 and 65 would strongly suggest the presence of a chloroethyl fragment.
- The peak at m/z 45 would be indicative of an ethoxy fragment, and the peak at m/z 29 would correspond to an ethyl fragment.



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Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive and comprehensive characterization of **1-Chloroethyl ethyl carbonate**. The 1H and ^{13}C NMR spectra confirm the connectivity of the atoms in the molecule, while the IR spectrum identifies the key functional groups. Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers working with this important chemical intermediate, ensuring its correct identification and quality assessment in research and manufacturing settings.

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